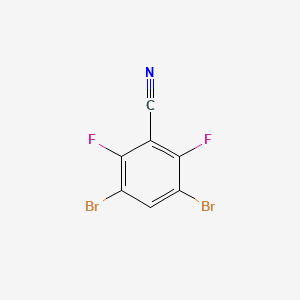

3,5-Dibromo-2,6-difluorobenzonitrile

説明

3,5-Dibromo-2,6-difluorobenzonitrile (CAS: 1806299-03-5) is a halogenated aromatic nitrile with the molecular formula C₇Br₂F₂N. Its structure features bromine atoms at the 3 and 5 positions, fluorine atoms at the 2 and 6 positions, and a nitrile group (-C≡N) at the 1 position of the benzene ring. This compound is primarily used in organic synthesis, agrochemical research, and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and serve as intermediates in pharmaceutical development .

特性

IUPAC Name |

3,5-dibromo-2,6-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F2N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRKNHDLNSAPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3,5-Dibromo-2,6-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,6-difluorobenzonitrile with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the 3 and 5 positions of the benzene ring.

Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yields of the desired product .

化学反応の分析

3,5-Dibromo-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while reduction reactions typically produce amines .

科学的研究の応用

3,5-Dibromo-2,6-difluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: Research into potential therapeutic applications of derivatives of 3,5-Dibromo-2,6-difluorobenzonitrile is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,5-Dibromo-2,6-difluorobenzonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrile group . These substituents can stabilize reaction intermediates and influence the overall reaction pathway.

In biological systems, derivatives of 3,5-Dibromo-2,6-difluorobenzonitrile may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The exact pathways and targets involved would depend on the specific derivative and its intended use .

類似化合物との比較

Structural Analogues

The compound belongs to a family of halogenated benzonitriles. Key analogues include:

Physical and Chemical Properties

Molecular Weight :

- 3,5-Dibromo-2,6-difluorobenzonitrile: ~311.8 g/mol (estimated from substituent contributions).

- 3,5-Difluoro-4-hydroxybenzonitrile: 155.10 g/mol (measured) .

- Brominated analogues exhibit higher densities (1.8–2.2 g/cm³) due to heavy bromine atoms, while fluorinated derivatives have lower densities (~1.5 g/cm³) .

Reactivity :

- Bromine substituents increase electrophilicity, making 3,5-Dibromo-2,6-difluorobenzonitrile more reactive in Suzuki-Miyaura couplings compared to fluorine-only analogues .

- Hydroxyl groups (e.g., in 3,5-Dibromo-4-hydroxybenzonitrile) enable hydrogen bonding, enhancing solubility in polar solvents like DMSO .

Thermodynamic and Electronic Properties

Bond Lengths and Stability :

- DFT studies (B3LYP/6-31++G**) on halogenated aromatics show that bromine lengthens C-Br bonds (~1.9 Å) compared to C-F bonds (~1.4 Å), reducing ring strain but increasing steric hindrance .

- Electron-withdrawing effects of -CN and halogens lower HOMO-LUMO gaps, enhancing charge-transfer properties in materials science applications .

Thermal Stability :

- Brominated derivatives decompose at higher temperatures (~250–300°C) compared to fluorinated analogues (~200–250°C) due to stronger C-Br bonds .

生物活性

Introduction

3,5-Dibromo-2,6-difluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a nitrile functional group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H3Br2F2N |

| Molecular Weight | 292.92 g/mol |

| Melting Point | 25-28 °C |

| Boiling Point | 197-198 °C |

| CAS Number | 1803783-55-2 |

The biological activity of 3,5-Dibromo-2,6-difluorobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms enhances its binding affinity and specificity towards various biomolecules such as enzymes and receptors. This compound has been investigated for:

- Anticancer Activity : It may inhibit tumor growth by interfering with cell division processes.

- Antimicrobial Activity : Exhibits potential against various bacterial strains by disrupting cellular functions.

Anticancer Activity

Research has indicated that 3,5-Dibromo-2,6-difluorobenzonitrile shows promising anticancer properties. A study demonstrated that compounds with similar structures exhibited significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. The mechanism involves targeting specific pathways associated with cell cycle regulation.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | <1 |

| Staphylococcus aureus | <10 |

| Escherichia coli | <10 |

These findings suggest that 3,5-Dibromo-2,6-difluorobenzonitrile could serve as a lead compound for developing new antibiotics.

Case Studies

- Study on FtsZ Inhibition : A series of derivatives based on the structure of 3,5-Dibromo-2,6-difluorobenzonitrile were synthesized and evaluated for their ability to inhibit FtsZ, a protein essential for bacterial cell division. The results indicated potent activity against several bacterial strains with MIC values below 1 µg/mL .

- Cell Division Inhibition : Another study focused on the compound's ability to inhibit cell division in Bacillus subtilis and Staphylococcus aureus. The results demonstrated significant inhibitory effects at low concentrations, highlighting its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。